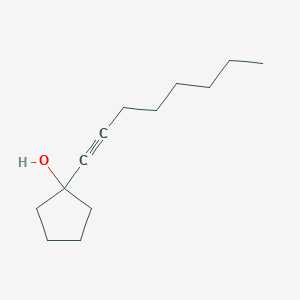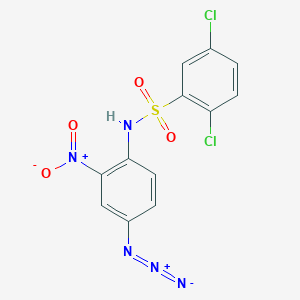![molecular formula C17H18O B14604985 8-Phenylspiro[5.5]undeca-1,7-dien-3-one CAS No. 61114-29-2](/img/structure/B14604985.png)
8-Phenylspiro[5.5]undeca-1,7-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenylspiro[55]undeca-1,7-dien-3-one is a spiro compound characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylspiro[5.5]undeca-1,7-dien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
8-Phenylspiro[5.5]undeca-1,7-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
8-Phenylspiro[5.5]undeca-1,7-dien-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Phenylspiro[5.5]undeca-1,7-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Similar in structure but lacks the phenyl group, which may affect its reactivity and applications.
Spiro[5.5]undeca-1,7-dien-3-one: Another spiro compound with slight structural differences that can influence its chemical properties.
Uniqueness
8-Phenylspiro[5.5]undeca-1,7-dien-3-one is unique due to the presence of the phenyl group, which can enhance its stability and reactivity. This structural feature may also contribute to its potential biological activities and applications in various fields .
Propiedades
Número CAS |
61114-29-2 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
10-phenylspiro[5.5]undeca-4,10-dien-3-one |
InChI |
InChI=1S/C17H18O/c18-16-8-11-17(12-9-16)10-4-7-15(13-17)14-5-2-1-3-6-14/h1-3,5-6,8,11,13H,4,7,9-10,12H2 |
Clave InChI |
MWYICTZASACTKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2(C1)CCC(=O)C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
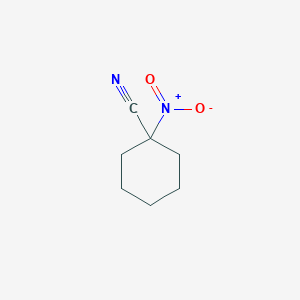

![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
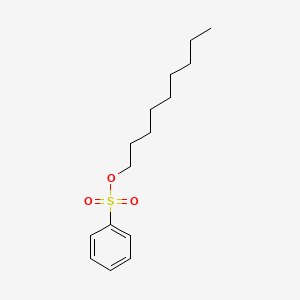
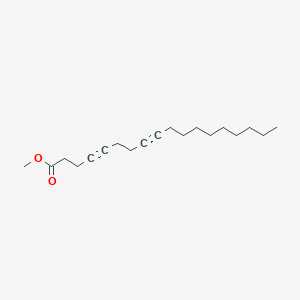
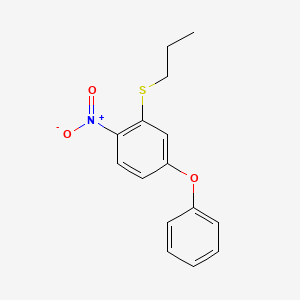

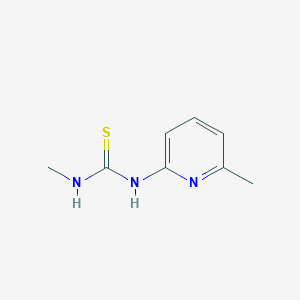
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
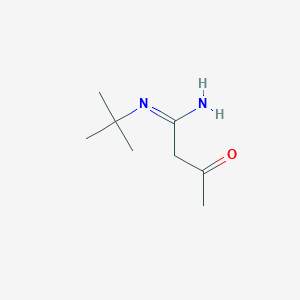
![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
